Ursodeoxycholic Acid
Description
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-UZVSRGJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023731 | |
| Record name | Ursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.02 mg/mL | |
| Record name | Ursodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128-13-2 | |
| Record name | Ursodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ursodiol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ursodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ursodeoxycholic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URSODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724L30Y2QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | Ursodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodiol can be synthesized through the epimerization of chenodeoxycholic acid. The process involves the conversion of chenodeoxycholic acid to ursodiol using a base-catalyzed reaction. The reaction typically employs sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of ursodiol involves the extraction of bile acids from animal sources, followed by chemical modification to produce ursodiol. The process includes purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Ursodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects.
Common Reagents and Conditions:
Oxidation: Ursodiol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of ursodiol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving ursodiol typically use reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated bile acids, which play a role in its therapeutic effects .
Scientific Research Applications
Treatment of Cholestatic Liver Diseases
Primary Biliary Cholangitis and Primary Sclerosing Cholangitis
UDCA is primarily recognized for its role in treating cholestatic liver diseases, particularly primary biliary cholangitis and primary sclerosing cholangitis. A randomized controlled trial demonstrated that patients receiving UDCA (13 to 15 mg/kg/day) showed significant improvements in serum levels of bilirubin, alkaline phosphatase, and gamma-glutamyltransferase compared to placebo groups . Histopathological improvements were also noted, indicating a reduction in disease activity.
| Parameter | UDCA Group (n=6) | Placebo Group (n=8) | P-value |
|---|---|---|---|
| Bilirubin (median change) | -50% | N/A | <0.01 |
| Alkaline Phosphatase (median) | -67% | N/A | <0.01 |
| Gamma-Glutamyltransferase | -53% | N/A | <0.01 |
Gallstone Dissolution
UDCA has been used effectively for non-surgical treatment of cholesterol gallstones. It promotes the dissolution of gallstones by reducing biliary cholesterol saturation. Clinical studies indicate that UDCA can lead to complete resolution of gallbladder microlithiasis in patients with acute pancreatitis attributed to gallstones . However, it is important to note that while effective, UDCA is not FDA-approved specifically for gallstone treatment.
Hepatitis C Virus Infection
In patients with hepatitis C, UDCA has been shown to ameliorate elevated alanine aminotransferase levels, suggesting a protective effect on liver function. The proposed mechanisms include improved bile acid transport and cytoprotection . A multicenter trial indicated that UDCA could enhance the overall management of chronic hepatitis C patients .
Barrett's Esophagus
Recent studies have indicated that UDCA may protect against oxidative stress associated with Barrett's esophagus, a precursor to esophageal adenocarcinoma. In a clinical study involving patients with Barrett's esophagus, UDCA treatment resulted in increased levels of antioxidant enzymes and reduced oxidative DNA damage . The combination of UDCA with aspirin was particularly effective in reducing the incidence of esophageal adenocarcinomas in rat models.
Niemann-Pick Disease Type C
UDCA has shown promise in improving liver dysfunction in patients with Niemann-Pick disease type C. A case series reported significant improvements in liver function tests after initiating UDCA treatment, alongside subjective improvements in patient well-being such as appetite and activity levels . This suggests potential applications beyond traditional liver diseases.
Potential Role in COVID-19 Management
Emerging evidence suggests that UDCA may reduce the risk of severe outcomes associated with COVID-19. A cohort study found that patients treated with UDCA had a one-fifth reduction in severe COVID-19 outcomes compared to those who did not receive the treatment . This opens avenues for further research into the immunomodulatory effects of UDCA during viral infections.
Other Applications
UDCA has been explored for its anti-inflammatory and cytoprotective properties in various conditions including cystic fibrosis, graft-versus-host disease involving the liver, and even heart diseases related to pressure overload . Its multifaceted mechanisms make it a versatile therapeutic agent.
Mechanism of Action
Ursodiol exerts its effects through several mechanisms:
Cholesterol Regulation: Ursodiol reduces the absorption of cholesterol in the intestine and promotes the dissolution of cholesterol-rich gallstones.
Hepatoprotective Effects: Ursodiol replaces toxic bile acids in the bile acid pool, reducing liver damage and improving liver function.
Anti-inflammatory Effects: Ursodiol has anti-inflammatory properties that help reduce inflammation in the liver and bile ducts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chenodeoxycholic Acid (CDCA)
CDCA, the primary bile acid and 7α-hydroxy epimer of UDCA, shares structural similarities but exhibits distinct physicochemical and therapeutic profiles:
UDCA’s lower solubility limits its absorption in the duodenum but prevents colonic precipitation, whereas CDCA’s higher solubility contributes to secretory diarrhea at colonic pH < 6.9 . Clinical trials demonstrate UDCA’s superior safety and efficacy in gallstone dissolution and primary biliary cirrhosis (PBC) management .
Ursocholic Acid (UCA)
UCA, a trihydroxy derivative of UDCA, is more hydrophilic but less therapeutically effective:
- Enrichment in Bile : UDCA achieves 45–65% enrichment in bile, whereas UCA shows minimal accumulation despite higher hydrophilicity .
- Clinical Outcomes : UCA fails to improve liver function parameters in PBC, highlighting UDCA’s unique metabolic stability and target engagement .
Obeticholic Acid (OCA)
OCA, a synthetic farnesoid X receptor (FXR) agonist, is used in UDCA-resistant PBC cases:
- Efficacy: OCA reduces alkaline phosphatase levels by 20–30% in UDCA non-responders but increases pruritus severity .
- Mechanistic Contrast : UDCA exerts cytoprotection via membrane stabilization, while OCA modulates bile acid synthesis through FXR activation .
Iso-ursodeoxycholic Acid (isoUDCA)
isoUDCA, a 3β-epimer of UDCA, forms during UDCA metabolism in humans:
Clinical and Pharmacological Implications
- Gallstone Dissolution : UDCA achieves 50–70% gallstone dissolution at 10 mg/kg/day, outperforming CDCA (30–40% at 15 mg/kg/day) with fewer side effects .
- Cholestatic Liver Diseases : UDCA improves serum liver enzymes (e.g., 40% reduction in alkaline phosphatase) and delays disease progression in PBC, whereas CDCA is contraindicated due to hepatotoxicity .
- Intrahepatic Cholestasis of Pregnancy : UDCA reduces pruritus and preterm birth risk but lacks conclusive evidence for preventing stillbirth .
Biological Activity
Ursodeoxycholic acid (UDCA) is a bile acid that has garnered significant attention in the medical community due to its diverse biological activities and therapeutic applications, particularly in hepatobiliary diseases. This article explores the biological activity of UDCA, focusing on its mechanisms of action, clinical applications, and relevant research findings.
Overview of this compound
UDCA is a naturally occurring bile acid that is synthesized in small amounts in the human body and is also found in bear bile. It has been used clinically since the 1980s as a treatment for various liver diseases, particularly primary biliary cholangitis (PBC) and cholestatic liver disorders. Its therapeutic effects are attributed to its ability to modulate bile acid composition, exert hepatoprotective effects, and influence immune responses.
UDCA exhibits several biological activities that contribute to its therapeutic effects:
- Hepatoprotective Properties : UDCA protects liver cells from bile acid-induced toxicity by promoting the secretion of bile acids and reducing their cytotoxic effects on hepatocytes. It has been shown to decrease serum liver enzymes and improve liver function in patients with cholestasis .
- Choleretic Effect : UDCA enhances bile flow by increasing the secretion of water and electrolytes into bile. This choleretic effect helps alleviate symptoms associated with cholestasis .
- Immune Modulation : UDCA has been identified as an immune-modulatory agent, capable of reducing inflammation in liver tissues. It inhibits pro-inflammatory cytokines and promotes anti-inflammatory pathways, which is beneficial in chronic liver diseases .
- Anti-Apoptotic Effects : Research indicates that UDCA can inhibit apoptosis in hepatocytes, thereby preserving cell viability during cholestatic injury .
Clinical Applications
UDCA is primarily used for:
- Primary Biliary Cholangitis (PBC) : UDCA is the first-line treatment for PBC, where it helps improve liver biochemistry and slows disease progression.
- Cholestatic Liver Diseases : It is effective in treating various cholestatic conditions such as biliary obstruction and drug-induced liver injury.
- Gallstone Dissolution : UDCA can dissolve cholesterol gallstones by altering bile composition .
Case Study: Effectiveness in Cholestatic Conditions
A recent case study involving an 83-year-old male with suspected malignant biliary obstruction demonstrated that moderate doses of UDCA significantly reduced liver injury markers despite ongoing obstruction. This suggests that UDCA can provide protective effects even in complicated clinical scenarios .
Research Findings
- Animal Studies : In experimental models of cholestasis induced by alpha-naphthylisothiocyanate (ANIT), UDCA administration resulted in decreased serum alanine aminotransferase (ALT) levels and improved histological outcomes, indicating its protective role during recovery phases .
- Molecular Mechanisms : Studies have shown that UDCA acts as an antagonist of the farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism. This interaction may explain its ability to modulate ACE2 expression, potentially impacting COVID-19 susceptibility .
Comparative Table of Biological Activities
| Activity | Mechanism | Clinical Relevance |
|---|---|---|
| Hepatoprotection | Reduces bile acid toxicity | Protects against cholestatic liver injury |
| Choleretic Effect | Enhances bile flow | Alleviates symptoms of cholestasis |
| Immune Modulation | Inhibits pro-inflammatory cytokines | Beneficial in chronic liver diseases |
| Anti-Apoptotic Effects | Prevents hepatocyte apoptosis | Preserves liver cell viability |
Q & A
Q. How can researchers ensure the purity and quality of ursodeoxycholic acid in experimental studies?
To verify UDCA purity, use pharmacopoeial standards such as the British Pharmacopoeia Chemical Reference Substance (BPCRS), which specifies a declared purity of 99.7% for UDCA (C₂₄H₄₀O₄) via validated chromatographic methods . Researchers should cross-reference batch-specific certificates and employ high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for quantitative analysis. Ensure consistency in storage conditions (e.g., desiccated environments) to avoid degradation.
Q. What are the key pharmacokinetic parameters to monitor in preclinical UDCA studies?
Focus on bioavailability, enterohepatic recirculation, and metabolite profiling. Administer UDCA in animal models via oral gavage at doses aligned with human-equivalent protocols (e.g., 10–30 mg/kg/day). Monitor serum levels of UDCA and its conjugates (e.g., taurothis compound) using LC-MS/MS, and assess hepatic uptake via bile acid transporters like ASBT and BSEP .
Q. How should UDCA be standardized for in vitro mechanistic studies?
Prepare UDCA solutions in dimethyl sulfoxide (DMSO) at concentrations ≤0.1% to avoid cytotoxicity. Validate solubility and stability using UV-Vis spectrophotometry (λ max ~210 nm). For cell-based assays (e.g., hepatocyte cultures), use physiologically relevant concentrations (5–100 µM) and include controls for bile acid-induced apoptosis .
Advanced Research Questions
Q. What methodological strategies address discrepancies in UDCA efficacy across clinical trials for cholestatic liver diseases?
Conflicting results, such as the lack of survival benefit in high-dose UDCA trials for primary sclerosing cholangitis (PSC) , require rigorous subgroup analysis (e.g., stratification by disease stage or UDCA serum levels). Employ adaptive trial designs with biomarkers (e.g., alkaline phosphatase reduction ≥40%) as surrogate endpoints. Meta-analyses should prioritize studies with standardized dosing (e.g., 15–20 mg/kg/day) and adjust for confounding factors like concurrent immunosuppressant use .
Q. How can researchers optimize UDCA dosing regimens for novel therapeutic applications, such as neurodegenerative disorders?
Conduct dose-escalation studies in animal models to identify the therapeutic window. For example, in amyotrophic lateral sclerosis (ALS) models, evaluate UDCA’s neuroprotective effects at 30–50 mg/kg/day. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement (e.g., mitochondrial function assays). Longitudinal biomarkers like cerebrospinal fluid (CSF) bile acid profiles may refine dosing .
Q. What advanced analytical techniques improve quantification of UDCA and its metabolites in complex biological matrices?
Deuterated internal standards (e.g., UDCA-d4) enhance accuracy in LC-MS/MS workflows by correcting for matrix effects . For tissue-specific analysis, employ laser microdissection coupled with nano-LC/MS to map UDCA distribution in hepatic lobules. In metabolomic studies, integrate nuclear magnetic resonance (NMR) spectroscopy to resolve isomer-specific interactions (e.g., 3α,7β vs. 3β,7α hydroxy derivatives) .
Q. How should experimental protocols be designed to assess UDCA’s immunomodulatory effects in autoimmune hepatitis?
Use murine models with ConA-induced hepatitis to evaluate UDCA’s impact on T-cell regulation. Flow cytometry panels should target Th17/Treg balance and IL-10/IL-17 cytokine profiles. Pair histopathological scoring (e.g., Ishak fibrosis index) with single-cell RNA sequencing to identify UDCA-modulated pathways (e.g., NF-κB inhibition) .
Methodological Considerations for Reproducibility
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws in conflicting UDCA trials. For example, heterogeneity in PSC patient cohorts (e.g., dominant strictures vs. early-stage disease) may explain divergent outcomes .
- Experimental Replication : Follow the British Pharmacopoeia’s guidelines for UDCA preparation and include detailed supplementary materials (e.g., HPLC chromatograms, MS parameters) to enable replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
